molecular formula C16H23N3O B6716553 4-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]benzonitrile

4-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]benzonitrile

Cat. No.: B6716553
M. Wt: 273.37 g/mol
InChI Key: HSJRWOWBVPSIEG-UHFFFAOYSA-N
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Description

4-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]benzonitrile is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a piperazine ring substituted with a benzonitrile group and a 2-propan-2-yloxyethyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]benzonitrile typically involves the reaction of piperazine with 4-chlorobenzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then reacted with 2-propan-2-yloxyethyl chloride under similar conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to modify the nitrile group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzonitrile group can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

4-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]benzonitrile involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

    4-[4-(4-Aminobenzoyl)piperazin-1-yl]benzonitrile: Similar structure but with an amino group instead of the 2-propan-2-yloxyethyl group.

    4-[4-(4-Chlorophenyl)piperazin-1-yl]benzonitrile: Contains a chlorophenyl group instead of the benzonitrile group.

Uniqueness

4-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]benzonitrile is unique due to the presence of the 2-propan-2-yloxyethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[4-(2-propan-2-yloxyethyl)piperazin-1-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c1-14(2)20-12-11-18-7-9-19(10-8-18)16-5-3-15(13-17)4-6-16/h3-6,14H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJRWOWBVPSIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCN1CCN(CC1)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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